![molecular formula C16H21FN6O B5488560 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyrimidine derivative with an ethylamino group, followed by the formation of the urea linkage. This could potentially be achieved through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrimidine ring attached to a urea group, with various substituents on the ring and the nitrogen atoms of the urea group. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis. The pyrimidine ring could also participate in various reactions, depending on the nature and position of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the nature and position of the substituents on the pyrimidine ring and the urea group, as well as the overall size and shape of the molecule .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm.
Future Directions
properties
IUPAC Name |
1-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c1-3-18-15-21-11(2)10-14(23-15)19-8-9-20-16(24)22-13-6-4-12(17)5-7-13/h4-7,10H,3,8-9H2,1-2H3,(H2,20,22,24)(H2,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFJWRCJQZDMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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